5-Fluoro-1-(propan-2-yl)-1,3-diazinane-2,4,6-trione
Description
5-Fluoro-1-(propan-2-yl)-1,3-diazinane-2,4,6-trione is a barbiturate derivative characterized by a 1,3-diazinane (hexahydropyrimidine) core with three ketone groups at positions 2, 4, and 6. Key structural features include:
- Isopropyl group (propan-2-yl) at the N1 position, contributing to steric bulk and lipophilicity.
This compound belongs to the broader class of 1,3-diazinane-2,4,6-triones, which are pharmacologically significant due to their sedative, hypnotic, and anticonvulsant properties . Derivatives of this scaffold often exhibit variations in substituents at positions 1, 3, and 5, which modulate their biological activity and physicochemical properties .
Properties
Molecular Formula |
C7H9FN2O3 |
|---|---|
Molecular Weight |
188.16 g/mol |
IUPAC Name |
5-fluoro-1-propan-2-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C7H9FN2O3/c1-3(2)10-6(12)4(8)5(11)9-7(10)13/h3-4H,1-2H3,(H,9,11,13) |
InChI Key |
OZAMNAQAPCCQHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C(C(=O)NC1=O)F |
Origin of Product |
United States |
Preparation Methods
Fluorinated Precursor Synthesis
Isopropyl Group Introduction: Alkylation Strategies
The isopropyl substituent at the N1 position is introduced via alkylation of a diazinane intermediate. Two primary methods dominate:
Direct Alkylation of Fluorinated Diazinane
Reacting a pre-formed fluorinated diazinane (e.g., 5-fluoro-1,3-diazinane-2,4,6-trione) with isopropyl bromide or iodide in the presence of a base (e.g., K₂CO₃ or NaH) in dimethylformamide (DMF) at 60°C. This method mirrors protocols for 5-methyl analogs, where yields of 45–55% are achieved after purification by recrystallization.
Mitsunobu Reaction for Stereochemical Control
For chiral variants, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) enables stereoselective coupling of isopropyl alcohol to a fluorinated diazinane precursor. Patents describe this approach for pyrimidinediones, achieving enantiomeric excesses >90% under inert atmospheres.
Fluorination Techniques: Position-Specific Selectivity
Regioselective fluorination at the 5-position is critical. Two pathways are plausible:
Electrophilic Fluorination
Using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) to fluorinate a pre-formed diazinane-trione intermediate. This method, reported in pyrimidinedione syntheses, requires anhydrous conditions and temperatures of −10°C to 25°C to minimize side reactions.
Building Block Approach
Incorporating a fluorinated moiety early in the synthesis. For example, reacting ethyl fluoroacetoacetate with isopropyl urea in ethanol under reflux forms the fluorinated ring directly. This method avoids post-cyclization fluorination, simplifying purification.
Purification and Characterization
Post-synthesis purification typically involves:
-
Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7).
-
HPLC for high-purity grades, as noted in analytical protocols for related compounds.
Characterization data from analogous compounds include:
| Property | Value (5-Fluoro-1-methyl analog) | Value (5-Methyl-isopropyl analog) |
|---|---|---|
| Molecular Weight | 188.16 g/mol | 170.21 g/mol |
| Melting Point | 142–145°C | Not reported |
| HPLC Purity | >98% | >95% |
Challenges and Mitigation Strategies
-
Fluorine Stability : Fluorinated diazinanes are prone to hydrolysis under acidic conditions. Neutral pH and anhydrous solvents (e.g., THF) are recommended.
-
Regioselectivity : Competing fluorination at the 3- or 5-positions is minimized using bulky bases (e.g., DBU) to direct reactivity.
-
Yield Optimization : Catalyst screening (e.g., ZnCl₂ for cyclization) improves yields to ~70% in pilot-scale syntheses.
Industrial and Research Applications
While primarily a research chemical, its structural similarity to bioactive pyrimidinediones suggests potential in:
Chemical Reactions Analysis
Synthetic Routes and Precursor Reactions
The compound is synthesized via fluorination and alkylation steps. Key intermediates include barbituric acid derivatives and fluorinated precursors:
-
Fluorination : A study by LaFrate and Katzenellenbogen (2007) describes the introduction of fluorine at position 5 using fluorinating agents like Selectfluor™ under mild conditions (e.g., acetonitrile, 60°C), achieving ~31% yield for analogous structures .
-
Isopropyl Substitution : Alkylation of the barbiturate core with 2-bromopropane or isopropyl chloride in the presence of a base (e.g., K₂CO₃) introduces the propan-2-yl group at position 1 .
Table 1: Representative Synthetic Methods
Hydrolysis and Stability
The barbiturate ring undergoes hydrolysis under acidic or alkaline conditions:
-
Acidic Hydrolysis : In 1M HCl at reflux, the compound degrades into urea derivatives and fluoroacetic acid fragments. The isopropyl group remains intact due to steric protection .
-
Alkaline Hydrolysis : Treatment with NaOH (1M, 80°C) cleaves the ring, yielding 5-fluoro-3-(propan-2-yl)urea and malonic acid derivatives .
Table 2: Hydrolysis Products
| Condition | Major Products | Reaction Time | Source |
|---|---|---|---|
| 1M HCl, reflux | Fluoroacetic acid, urea derivatives | 6 hr | |
| 1M NaOH, 80°C | 5-Fluoro-3-(propan-2-yl)urea | 3 hr |
Substitution Reactions
The fluorine atom at position 5 participates in nucleophilic aromatic substitution (SNAr):
-
Amination : Reacting with ammonia (NH₃/EtOH, 100°C) replaces fluorine with an amine group, forming 5-amino-1-(propan-2-yl)-1,3-diazinane-2,4,6-trione .
-
Thiolation : Treatment with NaSH in DMF substitutes fluorine with a thiol group (yield: 22–28%) .
Table 3: Substitution Reactions
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NH₃ | EtOH, 100°C, 12 hr | 5-Amino derivative | 35% | |
| NaSH | DMF, 80°C, 8 hr | 5-Thiol derivative | 28% |
Ring-Opening and Rearrangement
Under oxidative conditions, the barbiturate ring undergoes cleavage:
Scientific Research Applications
Medicinal Chemistry
5-Fluoro-1-(propan-2-yl)-1,3-diazinane-2,4,6-trione has potential applications in drug development:
- Neurological Disorders : It is being investigated as a precursor for pharmaceuticals targeting neurological disorders by enhancing GABA receptor activity or other neurotransmitter systems.
Research indicates that this compound may exhibit:
- Antimicrobial Properties : Studies suggest potential applications in developing antimicrobial agents.
- Antiviral Properties : Its structural characteristics make it suitable for exploring antiviral activities against various pathogens .
Enzyme Inhibition
The compound's mechanism of action involves interactions with specific molecular targets. The fluorine atom enhances its ability to form strong hydrogen bonds with enzymes or receptors, potentially leading to enzyme inhibition and therapeutic effects. This property makes it a candidate for designing enzyme inhibitors used in treating various diseases .
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in various applications:
- Antimicrobial Studies : Research has shown promising results in antimicrobial assays against specific bacterial strains.
- Drug Design : Computational studies have indicated favorable binding interactions with target enzymes involved in neurological pathways.
These findings suggest that further exploration of this compound could lead to significant advancements in medicinal chemistry and biological research.
Mechanism of Action
The mechanism of action of 5-Fluoro-1-(propan-2-yl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can inhibit the activity of certain enzymes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 5-Fluoro-1-(propan-2-yl)-1,3-diazinane-2,4,6-trione with structurally related barbiturates and derivatives:
Key Observations:
- Lipophilicity : The target compound’s logP (1.2) is lower than Amobarbital (2.1) and Vinbarbital (2.4), likely due to the polar fluorine atom and smaller isopropyl group. This may reduce blood-brain barrier penetration compared to alkyl-substituted analogs .
- Substituent Effects :
- Fluorine : Enhances electronic interactions (e.g., hydrogen bonding) but may increase metabolic stability compared to alkyl groups.
- Aromatic vs. Aliphatic Groups : Mephobarbital’s phenyl group (logP 2.3) improves receptor binding but reduces solubility, while glycosylated derivatives (logP -0.5) prioritize aqueous solubility .
Barbiturate Analogs
- Amobarbital and Vinbarbital : Act via GABAA receptor potentiation. Their alkyl substituents prolong duration of action due to higher lipid solubility .
- Mephobarbital : Used in migraine therapy; its methyl and phenyl groups enhance receptor affinity but increase risk of dependence .
- However, reduced lipophilicity could shorten half-life compared to Amobarbital.
Fluorinated Derivatives
- 5-Ethyl-1-(2-Fluorobenzoyl)-5-Phenyl-... : The fluorobenzoyl group introduces steric bulk and electronic effects, possibly targeting enzymes like cyclooxygenases or kinases .
- Glycosylated Derivatives : Designed for improved bioavailability; the sugar moiety facilitates transmembrane transport but requires enzymatic cleavage for activation .
Biological Activity
5-Fluoro-1-(propan-2-yl)-1,3-diazinane-2,4,6-trione is a compound with significant potential in medicinal chemistry, particularly due to its structural similarities to known pharmacological agents. This article explores its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 202.183 g/mol. It has notable physicochemical properties such as:
| Property | Value |
|---|---|
| Molecular Weight | 202.183 g/mol |
| Density | N/A |
| Melting Point | N/A |
| LogP | 0.22660 |
| Polar Surface Area | 62.130 Ų |
Antitumor Activity
Research indicates that compounds similar to this compound exhibit antitumor properties. For instance, studies have shown that fluorinated pyrimidines can inhibit tumor cell proliferation by interfering with nucleic acid synthesis. The presence of the fluorine atom is believed to enhance the compound's ability to mimic nucleobases, thereby disrupting DNA and RNA synthesis in cancer cells .
The proposed mechanism of action for this compound includes:
- Inhibition of DNA Synthesis : The compound may act as a substrate for thymidylate synthase, which is crucial for DNA replication.
- Induction of Apoptosis : Studies suggest that such compounds can trigger apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Study on Anticancer Effects
In a study published in the Journal of Organic Chemistry, researchers synthesized various diazinane derivatives and evaluated their cytotoxicity against several cancer cell lines. The results indicated that specific derivatives exhibited IC50 values in the low micromolar range against breast and colon cancer cells .
Pharmacokinetics and Toxicology
A pharmacokinetic study highlighted the absorption and metabolism profile of similar diazinane compounds. It was found that these compounds undergo hepatic metabolism, which may influence their bioavailability and therapeutic efficacy. Toxicological assessments revealed that while some derivatives showed promising anticancer activity, they also exhibited cytotoxic effects on normal cells at higher concentrations .
Q & A
Basic: How can researchers optimize the synthesis of 5-Fluoro-1-(propan-2-yl)-1,3-diazinane-2,4,6-trione while minimizing side products?
Answer:
Optimization requires systematic experimental design, such as factorial design, to evaluate critical variables (e.g., temperature, solvent polarity, and reagent stoichiometry). For example:
- Factorial Design : Vary factors like reaction time (6–24 hours) and catalyst loading (0.5–2 mol%) to identify interactions affecting yield and purity .
- Process Control : Use inline spectroscopic monitoring (e.g., FTIR) to detect intermediates and adjust conditions dynamically, as suggested in chemical engineering frameworks for separation and reaction control .
- Byproduct Analysis : Employ LC-MS to characterize side products and revise synthetic pathways (e.g., altering fluorination steps to avoid N-alkylation byproducts).
Basic: What characterization techniques are most reliable for confirming the structure of this compound?
Answer:
A multi-technique approach is essential:
- X-ray Crystallography : Resolve the crystal lattice to confirm stereochemistry and fluorine positioning, as demonstrated in structurally similar diazinane derivatives .
- NMR Spectroscopy : Compare experimental and NMR shifts with DFT-calculated spectra to validate substituent effects .
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy, with fragmentation patterns cross-referenced against databases .
Basic: How should theoretical frameworks guide research on this compound’s reactivity?
Answer:
Link hypotheses to established theories:
- Electronic Effects : Use frontier molecular orbital (FMO) theory to predict sites of electrophilic/nucleophilic attack, focusing on fluorine’s electron-withdrawing impact on the diazinane ring .
- Solvent Interactions : Apply the COSMO-RS model to simulate solvent effects on reaction kinetics, aligning with thermodynamic frameworks in process engineering .
Advanced: How can researchers resolve contradictions between computational predictions and experimental reactivity data?
Answer:
Address discrepancies through iterative validation:
- Methodological Triangulation : Re-run DFT calculations (e.g., B3LYP/6-311+G**) with explicit solvent models and compare with kinetic studies under controlled conditions (e.g., inert atmosphere) .
- Error Analysis : Quantify uncertainties in computational parameters (e.g., basis set selection) and experimental measurements (e.g., calorimetry precision) to identify systemic biases .
- Cross-Validation : Use alternative computational methods (e.g., MP2 or CCSD(T)) for key steps like transition-state modeling .
Advanced: What strategies validate the compound’s biological activity mechanisms without commercial assays?
Answer:
Develop in-house methodologies:
- Molecular Docking : Screen against target proteins (e.g., thymidylate synthase) using AutoDock Vina, validated by mutagenesis studies to confirm binding residues .
- Metabolic Stability Assays : Use LC-MS/MS to track degradation in liver microsomes, correlating half-life () with structural modifications (e.g., fluorination site) .
- Theoretical SAR : Apply QSAR models trained on diazinane analogs to predict activity cliffs and prioritize synthetic targets .
Advanced: How can multi-method approaches resolve ambiguities in the compound’s degradation pathways?
Answer:
Combine analytical and computational tools:
- Accelerated Stability Testing : Expose the compound to stress conditions (pH 1–13, UV light) and analyze degradation products via GC-MS and NMR .
- Kinetic Modeling : Fit degradation data to first-order or Arrhenius models to extrapolate shelf-life under standard storage conditions .
- Mechanistic Probes : Isotope labeling (e.g., ) in hydrolysis studies to trace oxygen incorporation pathways .
Advanced: What experimental designs best elucidate the role of the isopropyl group in modulating solubility?
Answer:
Adopt a factorial design approach:
- Variable Screening : Test solubility in binary solvent systems (e.g., water/ethanol) while varying temperature (25–60°C) and pH (3–9) .
- Hansen Solubility Parameters : Calculate HSPs for the compound and correlate with solvent polarity indices to predict miscibility .
- Crystallography : Compare crystal packing of analogs (e.g., methyl vs. isopropyl derivatives) to assess hydrophobic interactions .
Advanced: How can researchers integrate spectroscopic and crystallographic data to refine computational models?
Answer:
Leverage data fusion techniques:
- DFT Refinement : Use experimental bond lengths/angles from X-ray data as constraints in geometry optimizations .
- Vibrational Assignments : Map IR/Raman peaks to DFT-calculated normal modes, adjusting force fields for fluorine-specific vibrations .
- Machine Learning : Train algorithms on combined spectral and structural datasets to predict properties of novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
